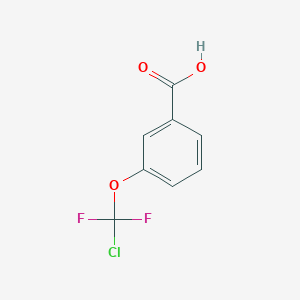![molecular formula C11H19NO5 B13474538 2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structure and reactivity. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective transformations without interference from the amine group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected amine.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid involves the selective protection of amine groups. The Boc group is introduced via silylation of the carbonyl oxygen, followed by elimination of tert-butyl iodide and methanolysis of the silyl ester to form the carbamic acid, which then decarboxylates to yield the protected amine . This protection allows for selective reactions on other functional groups without interference from the amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonyl (Boc) Group: Commonly used for protecting amines in organic synthesis.
Di-tert-butyl Dicarbonate: Used to introduce the Boc group into amines.
Potassium tert-butoxide: A strong base used in elimination reactions.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid is unique due to its specific structure, which combines the Boc-protected amine with a hydroxyacetic acid moiety. This combination allows for selective transformations and applications in various fields, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-hydroxy-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-5-11(4,6-12)7(13)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
MJZMEGUHKRMSJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C(=O)OC(C)(C)C)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
![N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)

![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)
![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)

